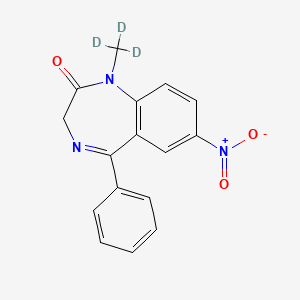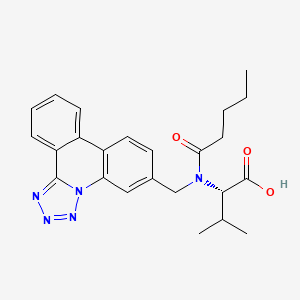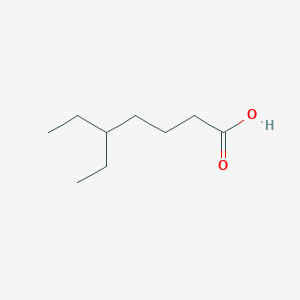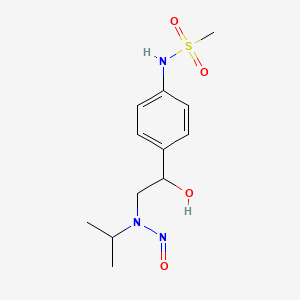
Nimetazepam-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nimetazepam-d3 is a deuterated form of Nimetazepam, a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This compound is primarily used as an internal standard in analytical chemistry, particularly in the quantification of Nimetazepam levels in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nimetazepam-d3 involves the incorporation of deuterium atoms into the Nimetazepam molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the reduction of a deuterated precursor, such as deuterated nitrobenzene, followed by cyclization to form the benzodiazepine ring structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like thin-layer chromatography, gas chromatography, and mass spectrometry to confirm the identity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nimetazepam-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at different positions on the benzodiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce this compound oxide, while reduction can yield deuterated analogs of reduced Nimetazepam .
Scientific Research Applications
Nimetazepam-d3 is widely used in scientific research, particularly in the fields of:
Biology: In studies investigating the metabolism and pharmacokinetics of Nimetazepam and its analogs.
Medicine: In forensic toxicology for the detection and quantification of Nimetazepam in biological samples.
Industry: In the quality control and validation of analytical methods for the detection of benzodiazepines.
Mechanism of Action
Nimetazepam-d3, like other benzodiazepines, exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a stable isotopic label for analytical purposes .
Comparison with Similar Compounds
Similar Compounds
Nitrazepam: A parent compound of Nimetazepam, used as a sedative-hypnotic.
Diazepam: Another benzodiazepine with similar anxiolytic and muscle relaxant properties.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
Nimetazepam-d3 is unique due to the incorporation of deuterium atoms, which makes it a valuable internal standard for analytical chemistry. This isotopic labeling allows for precise quantification and differentiation from non-deuterated analogs in complex biological matrices .
Properties
Molecular Formula |
C16H13N3O3 |
|---|---|
Molecular Weight |
298.31 g/mol |
IUPAC Name |
7-nitro-5-phenyl-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H13N3O3/c1-18-14-8-7-12(19(21)22)9-13(14)16(17-10-15(18)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1D3 |
InChI Key |
GWUSZQUVEVMBPI-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-2-[(Dimethylamino)methylene]amino Pemetrexed](/img/structure/B13441489.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B13441509.png)

![(2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13441524.png)
![Imidazo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B13441527.png)
![4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13441539.png)

![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)
